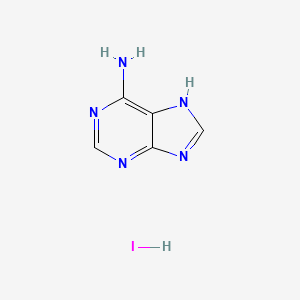
Adenine, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine hydroiodide typically involves the reaction of adenine with hydroiodic acid. The process can be summarized as follows:
- Adenine is dissolved in a suitable solvent, such as water or ethanol.
- Hydroiodic acid is added to the solution, resulting in the formation of 9H-Purin-6-amine hydroiodide.
- The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production of 9H-Purin-6-amine hydroiodide follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of adenine in industrial solvents.
- Controlled addition of hydroiodic acid under monitored conditions to ensure consistent product quality.
- Use of industrial purification methods, such as crystallization and filtration, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Purin-6-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing the hydroiodide group with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution can result in a wide range of functionalized purines.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine hydroiodide has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their functions.
Biology: The compound is utilized in research related to DNA and RNA, as it is a key component of these nucleic acids.
Medicine: 9H-Purin-6-amine hydroiodide is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine hydroiodide involves its interaction with nucleic acids and enzymes. As a derivative of adenine, it can:
Incorporate into DNA and RNA: This incorporation can affect the replication and transcription processes, leading to potential therapeutic effects.
Inhibit Enzymes: The compound can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, which are targets for antiviral and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Adenine: The parent compound of 9H-Purin-6-amine hydroiodide, adenine is a fundamental component of nucleic acids.
6-Aminopurine: Another derivative of adenine, 6-aminopurine has similar properties and applications.
Vidarabine: A synthetic purine nucleoside analogue with antiviral properties.
Uniqueness: 9H-Purin-6-amine hydroiodide is unique due to its specific hydroiodide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73663-96-4 |
|---|---|
Molekularformel |
C5H6IN5 |
Molekulargewicht |
263.04 g/mol |
IUPAC-Name |
7H-purin-6-amine;hydroiodide |
InChI |
InChI=1S/C5H5N5.HI/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H |
InChI-Schlüssel |
RWDZOZBQWXWFCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
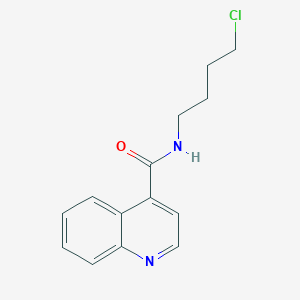
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
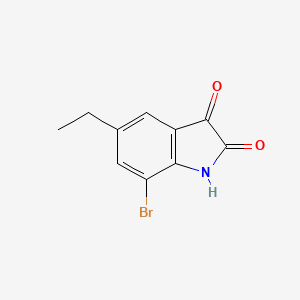


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
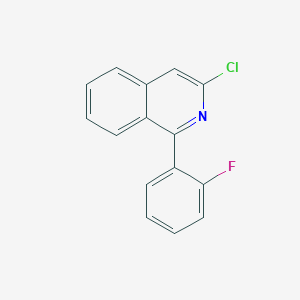

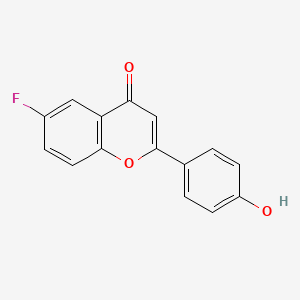
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
